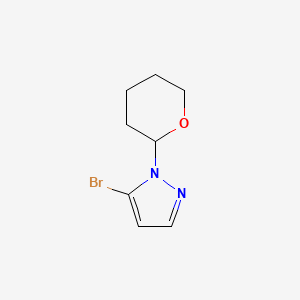
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole
Vue d'ensemble
Description
Molecular Structure Analysis
There is a mention of the synthesis routes of a similar compound, “5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde”, but the details are not provided.
Applications De Recherche Scientifique
Photophysical and Computational Applications
- A study synthesized a series of novel compounds including pyrazoline moieties combined with tetrazoles, and among them, compounds with bromo substitution were analyzed for their photophysical and computational properties. These compounds, including bromo derivatives, have shown potential in photonic and electronic device applications due to their spectral properties and energy band gap values, as examined through spectroscopic methods and density functional theory (DFT) (Kumbar et al., 2018).
Chemical Reactivity and Molecular Properties
- Research on pyrazoles with bromo substitution, including derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine, has revealed insights into their electrochemical and photophysical behaviors. These findings are crucial for developing materials with specific electronic and emission properties, potentially useful in creating polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
Proton Transfer Studies in Pyrazole Derivatives
- Studies on 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted derivatives have contributed significantly to understanding proton transfer mechanisms. These compounds provide a unique example of molecules that exhibit multiple types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. This research has implications for designing molecules with specific photochemical behaviors (Vetokhina et al., 2012).
Synthesis of Pyrazole Derivatives and their Biological Potential
- The synthesis of 1-aryl-3, 5-bis(het) aryl pyrazole derivatives, including bromo-substituted compounds, has shown promising results in pharmaceutical and medicinal chemistry. One of the synthesized compounds, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, exhibited significant cytotoxic effects against cancer cells, indicating potential as antiproliferative agents (Ananda et al., 2017).
Applications in Organic Synthesis
- Brominated pyrazoles, including 5-bromo derivatives, have been utilized as precursors in organic synthesis, leading to various functionalized pyrazoles. These compounds are valuable in constructing complex molecular frameworks, demonstrating versatility in synthetic chemistry and potential applications in developing novel compounds with specific functionalities (Martins et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHYIERLKZMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)
![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)
![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)

![Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456195.png)
![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)
![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)
![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)